![molecular formula C20H19F3N6O B5611750 4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611750.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines and related compounds involves various chemical reactions, including the reaction of sodium salt of hydroxypropenones with different heterocyclic amines or the cyclocondensation of certain intermediates under microwave irradiation. These methods demonstrate the versatility and creativity in the synthesis of such complex molecules (Mohamed et al., 2011); (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various analytical techniques, including elemental analysis, spectral data (e.g., NMR, IR, MS), and X-ray crystallography. These methods ensure the accuracy of the synthesized compounds' structures and provide insights into their three-dimensional configurations (Abdelriheem et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive functional groups. For example, reactions involving amines, thiourea, and halogenated compounds lead to the formation of diverse derivatives, showcasing the chemical versatility of the pyrazolo[3,4-d]pyrimidine scaffold. These reactions are pivotal for modifying the chemical structure to enhance biological activity or other chemical properties (Ali, 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Although specific data on the queried compound might not be available, the physical properties are generally determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing insight into the stability and solubility of the compounds (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are determined by the compound's functional groups and molecular structure. Studies on related compounds, such as pyrazolo[3,4-d]pyrimidines, have shown a range of biological activities, hinting at the potential chemical interactions these compounds can have with biological targets. The synthesis routes often involve reactions that introduce or modify functional groups, impacting the compound's chemical behavior (Chern et al., 2004).
properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-6-7-29(26-14)18-12-17(24-13-25-18)27-8-10-28(11-9-27)19(30)15-2-4-16(5-3-15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALDAIQOLQPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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